- E. coli Nickel-Iron Hydrogenase 1 Catalyses Non-native Reduction of Flavins: Demonstration for Alkene Hydrogenation by Old Yellow Enzyme Ene-reductasesAngewandte Chemie, 2021, 60(25), 13824-13828,
Cas no 1910-41-4 (FADH)

FADH structure
Nom du produit:FADH
FADH Propriétés chimiques et physiques
Nom et identifiant
-
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phos
- flavin adenine dinucleotide fully reduced neutral
- Riboflavin5'-(trihydrogen diphosphate), 1,5-dihydro-, P'®
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferr
- [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentoxy]-hydroxy-phosphoryl] hydrogen phosphate
- 1,5-dihydro-FAD
- 5'-ester with adenosine
- FADH
- Reduced flavine 2 adenine dinucleotide
- FADH
- Dihydro-FAD
- Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
- Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (8CI)
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'→5'-ester with adenosine
- flavin adenine dinucleotide (reduced)
- Benzo[gr]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
- 1,5-dihydro-Riboflavin 5'-(trihydrogen diphosphate) P'->5'-ester with adenosine
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine
- 1,5-dihydro-P-5-ester with adenosine
- C01352
- Q27102690
- CHEBI:17877
- adenosine 5'-{3-[D-ribo-5-(7,8-dimethyl-2,4-dioxo-1,2,3,4,5,10-tetrahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen diphosphate}
- Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
- Dihydro-FAD
- SCHEMBL4363188
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- adenosine 5'-(3-{D-ribo-5-[7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl]-2,3,4-trihydroxypentyl} dihydrogen diphosphate)
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,
- C27H35N9O15P2
- DTXSID301343006
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
- 1910-41-4
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
- Reduced flavine adenine dinucleotide
- Q27113979
- Adenosine pyrophosphate 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- DIHYDROFLAVINE-ADENINE DINUCLEOTIDE
- flavin adenine dinucleotide reduced
- FADH2
- Benzo[g]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
- Adenosine 5-(trihydrogen pyrophosphate)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- C27-H35-N9-O15-P2
- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}(hydroxy)phosphoryl)oxy]phosphinic acid
- Adenosine pyrophosphate, 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine (9CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
- Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
- Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferred name)
- 1,5-dihydro-FAD(2-)
- (2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
- dihydroflavin adenine dinucleotide(2-)
- 1,5-dihydro-FAD dianion
- FADH2 dianion
- dihydroflavin adenine dinucleotide dianion
- FADH(2)
-
- Piscine à noyau: InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/p-2
- La clé Inchi: YPZRHBJKEMOYQH-UHFFFAOYSA-L
- Sourire: OC(C(C(CN1C2C=C(C(=CC=2NC2C(NC(NC1=2)=O)=O)C)C)O)O)COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1O)(=O)[O-])(=O)[O-]
Propriétés calculées
- Qualité précise: 787.17278544g/mol
- Masse isotopique unique: 787.17278544g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 11
- Nombre de récepteurs de liaison hydrogène: 21
- Comptage des atomes lourds: 53
- Nombre de liaisons rotatives: 13
- Complexité: 1520
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 356Ų
- Le xlogp3: -4.8
FADH Méthode de production
Méthode de production 1
Conditions de réaction
1.1R:R:H2, C:9027-05-8, C:2460646-90-4, S:H2O, 42 h, 20-30°C, pH 8
Référence
Méthode de production 2
Conditions de réaction
1.1R:O2, C:37256-83-0, C:1910-41-4, S:Me(CH2)10Me, S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
Référence
- Development of a high performance electrochemical cofactor regeneration module and its application to the continuous reduction of FADJournal of Molecular Catalysis B: Enzymatic, 2014, 103, 100-105,
FADH Raw materials
FADH Preparation Products
FADH Littérature connexe
-
Karno Schwinn,Nicolas Ferré,Miquel Huix-Rotllant Phys. Chem. Chem. Phys. 2020 22 12447
-
Károly Kubicskó,?d?n Farkas Org. Biomol. Chem. 2020 18 9660
-
Zheyun Liu,Lijuan Wang,Dongping Zhong Phys. Chem. Chem. Phys. 2015 17 11933
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Rui-Kun Zhao,Andras Lukacs,Allison Haigney,Richard Brust,Gregory M. Greetham,Michael Towrie,Peter J. Tonge,Stephen R. Meech Phys. Chem. Chem. Phys. 2011 13 17642
-
Ernesto J. Calvo,Claudia B. Danilowicz,Alejandro Wolosiuk Phys. Chem. Chem. Phys. 2005 7 1800
Classification associée
- Solvants et chimiques organiques Composés organiques nucléosides, nucléotides et analogues nucléotides puriques Diphosphates de ribonucléoside de purine
- Solvants et chimiques organiques Composés organiques nucléosides, nucléotides et analogues nucléotides puriques purine-ribonucléotides Diphosphates de ribonucléoside de purine
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